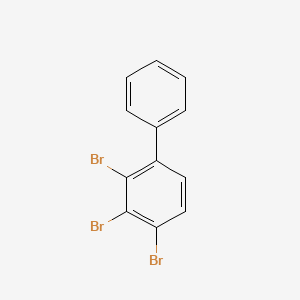

2,3,4-Tribromobiphenyl

Description

2,3,4-Tribromobiphenyl is a brominated biphenyl compound with the molecular formula C₁₂H₇Br₃ and an average molecular mass of 390.9 g/mol . Its IUPAC name reflects the substitution pattern: three bromine atoms occupy the 2-, 3-, and 4-positions on one phenyl ring of the biphenyl structure. Key physicochemical properties include:

It is registered under CAS RN 51202-79-0 and is structurally related to polybrominated biphenyls (PBBs), a class of compounds historically used as flame retardants .

Structure

3D Structure

Properties

CAS No. |

51202-79-0 |

|---|---|

Molecular Formula |

C12H7Br3 |

Molecular Weight |

390.90 g/mol |

IUPAC Name |

1,2,3-tribromo-4-phenylbenzene |

InChI |

InChI=1S/C12H7Br3/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7H |

InChI Key |

MKDZJIHLRSIZOV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C(C=C2)Br)Br)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2,3,4-Tribromobiphenyl typically involves the bromination of biphenyl. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the 2, 3, and 4 positions on the biphenyl ring . Industrial production methods often involve similar bromination processes but on a larger scale, with careful control of reaction parameters to maximize yield and purity .

Chemical Reactions Analysis

2,3,4-Tribromobiphenyl undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Dehalogenation: This reaction involves the removal of bromine atoms, often using reducing agents such as sodium borohydride.

Common reagents used in these reactions include bromine, iron or aluminum chloride (for bromination), and sodium borohydride (for reduction). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,3,4-Tribromobiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4-Tribromobiphenyl involves its interaction with biological molecules, leading to various effects. It can bind to proteins and enzymes, altering their function and potentially causing toxic effects. The compound can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage . The molecular targets and pathways involved in these processes are still under investigation, but they are believed to include key enzymes and signaling pathways related to oxidative stress and inflammation .

Comparison with Similar Compounds

Structural Isomers of Tribromobiphenyl

Tribromobiphenyls differ in bromine substitution patterns, significantly influencing their chemical behavior and toxicity. Key isomers include:

Tetrabromobiphenyls

Higher bromination increases molecular weight and environmental persistence. For example:

Research Findings and Implications

Toxicity and Environmental Behavior

- Structural Alerts: Bromine substitution patterns influence toxicity. Non-ortho-substituted isomers (e.g., 3,4,5-Tribromobiphenyl) may adopt coplanar conformations, mimicking dioxin-like toxicity via aryl hydrocarbon receptor activation .

- Mutagenicity: Read-across analyses (used for 2,3,4-trimethylthiophene in ) suggest structurally related brominated biphenyls may share metabolic pathways.

Environmental Monitoring

- 3,3',5,5'-Tetrabromobiphenyl is monitored as an environmental standard (e.g., in sediment and biota analyses), indicating regulatory concern for persistent brominated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.